molecular formula C4H8FNO2 B1338200 2-Fluoro-N-methoxy-N-methylacetamide CAS No. 86455-17-6

2-Fluoro-N-methoxy-N-methylacetamide

Cat. No. B1338200
Key on ui cas rn: 86455-17-6
M. Wt: 121.11 g/mol
InChI Key: GZDGUPMUKOMHGS-UHFFFAOYSA-N
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Patent
US05314901

Procedure details

N-Methyl-N-methoxyfluoroacetamide (D6) (12.64 g, 0.104 mol) was treated with 3-lithiopyridine as in the method of Description 7 to afford 3-(α-fluoroacetyl)pyridine (9.63 g). This crude material was taken-up in dry methanol (100 ml) and treated with methoxylamine hydrochloride (6.63 g, 0.076 mol) at reflux for 1 h. The reaction mixture was concentrated in vacuo and partitioned between saturated aqueous potassium carbonate (100 ml) and chloroform (3×100 ml). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. The residue was dissolved in ether and insoluble material was removed by filtration. The solvent was removed in vacuo and the residue was distilled to afford the title compound (D9) as an oil (10.22 g, 58%) b.p. 110° C. at 0.5 mmHg (Kugelrohr), which consisted of a 4:1 mixture of Z and E isomers.
Quantity
12.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(OC)[C:3](=[O:6])[CH2:4][F:5].[Li][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1>>[F:5][CH2:4][C:3]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:6]

Inputs

Step One
Name
Quantity
12.64 g
Type
reactant
Smiles
CN(C(CF)=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FCC(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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